molecular formula C12H17FOS B7989637 4-Fluoro-3-n-hexyloxythiophenol

4-Fluoro-3-n-hexyloxythiophenol

Cat. No.: B7989637
M. Wt: 228.33 g/mol
InChI Key: OMKNVGHVHVIQJX-UHFFFAOYSA-N
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Description

4-Fluoro-3-n-hexyloxythiophenol is an organofluorine compound that features a thiophenol core substituted with a fluoro group at the 4-position and a hexyloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-n-hexyloxythiophenol typically involves the introduction of the fluoro and hexyloxy substituents onto a thiophenol core. One common method is through nucleophilic aromatic substitution (S_NAr) reactions, where a suitable thiophenol derivative is reacted with a fluoroalkylating agent under basic conditions. The hexyloxy group can be introduced via etherification reactions using hexyloxy halides or alcohols in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-n-hexyloxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.

    Substitution: The fluoro and hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Fluoro-3-n-hexyloxythiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-hexyloxythiophenol involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the hexyloxy group, making it less hydrophobic and potentially less bioavailable.

    3-Hexyloxythiophenol: Lacks the fluoro group, which may reduce its reactivity and stability.

    4-Fluoro-3-methoxythiophenol: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its physical and chemical properties.

Uniqueness

4-Fluoro-3-n-hexyloxythiophenol is unique due to the combination of the fluoro and hexyloxy groups, which confer distinct chemical reactivity and physical properties. This combination can enhance its utility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-fluoro-3-hexoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-5-8-14-12-9-10(15)6-7-11(12)13/h6-7,9,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKNVGHVHVIQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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